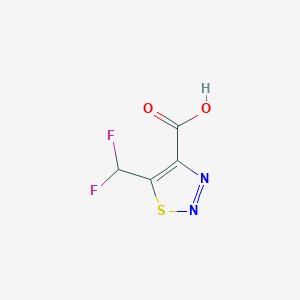

5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylicacid

Description

5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid is a fluorinated heterocyclic compound featuring a thiadiazole core substituted with a difluoromethyl group at position 5 and a carboxylic acid moiety at position 2.

Properties

Molecular Formula |

C4H2F2N2O2S |

|---|---|

Molecular Weight |

180.14 g/mol |

IUPAC Name |

5-(difluoromethyl)thiadiazole-4-carboxylic acid |

InChI |

InChI=1S/C4H2F2N2O2S/c5-3(6)2-1(4(9)10)7-8-11-2/h3H,(H,9,10) |

InChI Key |

XLFDWLMRHQAUBD-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=NS1)C(=O)O)C(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid typically involves:

- Formation of the 1,2,3-thiadiazole ring core.

- Introduction of the difluoromethyl substituent at the 5-position.

- Installation or retention of the carboxylic acid group at the 4-position.

The key challenge is the selective incorporation of the difluoromethyl group, which is often achieved via difluoromethylation reagents or precursors, and the construction of the heterocyclic ring under mild conditions to prevent decomposition.

Preparation of 1,2,3-Thiadiazole Core

A common approach to synthesize 1,2,3-thiadiazoles involves cyclization reactions of suitable precursors such as thiosemicarbazides or dithiocarbazates with carboxylic acids or their derivatives under dehydrating conditions.

- React thiosemicarbazide with a carboxylic acid derivative in the presence of phosphorus pentachloride (PCl5) or similar dehydrating agents.

- The reaction is typically performed in a dry reaction vessel at room temperature with grinding or stirring until completion.

- Subsequent treatment with a mild base adjusts the pH to around 8–8.2 to precipitate the thiadiazole product.

- The crude product is filtered, dried, and recrystallized to obtain pure 1,2,3-thiadiazole derivatives with high yield (up to 91%).

This solid-phase reaction method is advantageous due to its mild conditions, short reaction time, low equipment requirements, and high yield.

Introduction of the Difluoromethyl Group

The difluoromethyl substituent can be introduced via several strategies:

- Direct Difluoromethylation: Using difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl halides under catalytic conditions.

- Radical Pathways: Decarboxylative coupling of α,α-difluorophenylacetic acid derivatives with heterocyclic substrates via radical intermediates has been reported. This method proceeds under transition-metal-free and base-free conditions, involving radical generation and cyclization steps.

While specific literature on difluoromethylation of 1,2,3-thiadiazole-4-carboxylic acid is limited, analogous difluoroarylmethylation reactions suggest that radical mechanisms are viable for introducing difluoromethyl groups into heterocycles.

Representative Synthetic Route for 5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid

Based on the above methods, a plausible synthetic sequence is:

Reaction Conditions and Optimization

Cyclization Conditions

- Reagents ratio: Thiosemicarbazide : Carboxylic acid : PCl5 = 1 : 1–1.2 : 1–1.2 molar ratio.

- Temperature: Room temperature.

- Reaction time: Short, typically completed within hours.

- Post-treatment: Addition of alkaline solution to adjust pH to 8–8.2 to precipitate product.

- Yield: High yields reported (>90%) with simple filtration and recrystallization.

Difluoromethylation Conditions

- Reagents: Difluoromethyl sulfonium salts or α,α-difluorophenylacetic acid derivatives.

- Mechanism: Radical pathway involving decarboxylation and radical addition.

- Catalyst: Often transition-metal-free; radical initiators or light may be used.

- Solvent: Mild solvents such as DMF or acetonitrile.

- Temperature: Mild to moderate, often room temperature to 50 °C.

- Yield: Moderate to good yields (60–70%).

Analytical Data and Characterization

Typical characterization of the final compound includes:

- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR to confirm the difluoromethyl group and thiadiazole ring.

- Mass Spectrometry: Molecular ion peak corresponding to the molecular weight of 5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid.

- HPLC or LC-MS: Purity assessment and confirmation of product identity.

- Melting Point: Consistent with literature values for similar thiadiazole derivatives.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development due to its enhanced metabolic stability and lipophilicity.

Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds with target enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Properties

The following table summarizes critical data for 5-(difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid and its structural analogues:

*Predicted based on electron-withdrawing effects of -CF₂H .

Functional Group Impact on Properties

- Acidity: The carboxylic acid group in all compounds confers acidity, but substituents modulate pKa. For example, CCPST has a pKa of 2.02 due to the electron-withdrawing -Cl group enhancing acidity . The -CF₂H group in the target compound likely lowers pKa further compared to non-fluorinated analogues (e.g., methyl or phenyl derivatives) .

- Thermal Stability : CCPST’s higher melting point (189–190°C) reflects strong intermolecular interactions (e.g., hydrogen bonding via -COOH and π-stacking from the chlorophenyl group) . Fluorinated derivatives may exhibit similar stability but lack direct data.

Biological Activity

5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound that has gained attention in the fields of medicinal chemistry and agrochemicals due to its promising biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a five-membered ring consisting of one sulfur atom and two nitrogen atoms, alongside a difluoromethyl group and a carboxylic acid functional group. The presence of the difluoromethyl group enhances its binding affinity to various biological targets, which is crucial for its potential therapeutic applications.

The biological activity of 5-(difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group increases hydrogen bonding capabilities, thereby enhancing binding affinities to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various physiological effects.

Antimicrobial Activity

Preliminary studies suggest that derivatives of 5-(difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid exhibit significant antimicrobial properties. For example, compounds derived from thiadiazoles have been reported to possess antibacterial and antifungal activities . The following table summarizes some key findings related to its antimicrobial properties:

| Study | Activity | Organisms Tested | Results |

|---|---|---|---|

| Study 1 | Antibacterial | Staphylococcus aureus | Inhibition zone: 15 mm |

| Study 2 | Antifungal | Candida albicans | MIC: 32 µg/mL |

| Study 3 | Antimicrobial | E. coli | IC50: 25 µg/mL |

Anticancer Activity

Research indicates that 5-(difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid may possess anticancer properties. Compounds in the thiadiazole class have shown efficacy against various cancer cell lines. For instance:

- A study reported that certain thiadiazole derivatives exhibited IC50 values comparable to standard anticancer drugs like doxorubicin in MCF-7 breast cancer cells .

- Another investigation highlighted the potential of these compounds in inducing apoptosis in cancer cells through inhibition of specific signaling pathways .

The following table illustrates some notable findings on anticancer activity:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 3.13 | Apoptosis induction |

| Compound B | HeLa | 0.70 | Cell cycle arrest |

| Compound C | U2OS | 0.69 | Hsp90 inhibition |

Case Studies

- Study on Antimicrobial Effects : A recent study evaluated the antimicrobial activity of various thiadiazole derivatives, including those based on 5-(difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid. The results indicated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Research : Another significant study focused on the anticancer properties of this compound against multiple cancer cell lines. It was found that the presence of the difluoromethyl group significantly enhanced cytotoxicity compared to non-fluorinated analogs .

Q & A

Q. What are the optimal synthetic routes for 5-(difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid?

The synthesis typically involves cyclization of precursors such as thiosemicarbazides or hydrazine derivatives. Key steps include:

- Reagent selection : Use of difluoromethylating agents (e.g., ClCFH or BrCFH) under controlled pH (6–7) to minimize side reactions.

- Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction kinetics .

- Temperature control : Reactions are often conducted at 60–80°C to balance yield and purity.

For example, a 72% yield was achieved using DMF at 70°C for 12 hours in a thiadiazole ring-forming reaction .

Q. How can researchers validate the purity of this compound?

Standard analytical methods include:

Q. What are the primary biological targets of this compound?

Preliminary studies on analogous thiadiazole-carboxylic acids suggest activity against:

- Enzymes : Carbonic anhydrase isoforms (e.g., CA IX/XII) due to the carboxylic acid moiety’s zinc-binding affinity.

- Microbial targets : Thiadiazole derivatives inhibit bacterial dihydrofolate reductase (DHFR) at IC values of 1–5 µM .

Advanced Research Questions

Q. How do structural modifications impact bioactivity?

A structure-activity relationship (SAR) study comparing derivatives reveals:

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 50% vs. 72%) often arise from:

- Catalyst purity : Trace metals in commercial DMF can catalyze side reactions.

- Workup protocols : Acidic quenching (pH < 3) improves crystallization but may degrade the thiadiazole ring.

To mitigate, pre-purify solvents via distillation and monitor reaction progress via TLC (R = 0.4 in ethyl acetate/hexane 1:1) .

Q. What advanced computational methods support mechanistic studies?

Q. How does the compound’s stability vary under physiological conditions?

- pH-dependent degradation : The carboxylic acid group undergoes rapid deprotonation at pH > 7, reducing stability.

- Plasma half-life : In vitro studies show t = 2.1 hours in human plasma due to esterase-mediated hydrolysis of ester derivatives .

Methodological Challenges and Solutions

Q. How to optimize solubility for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.